Atrazine-d5

Description

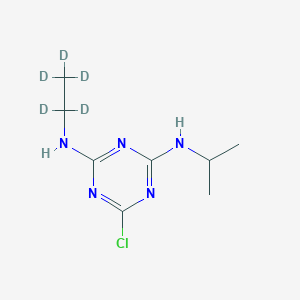

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486781 | |

| Record name | Atrazine-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163165-75-1 | |

| Record name | Atrazine-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163165-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Atrazine-d5 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atrazine-d5, a deuterated analog of the widely used herbicide, atrazine (B1667683). This document details its chemical properties, synthesis, analytical applications, and metabolic fate, presenting data in a structured and accessible format for scientific professionals.

Core Chemical and Physical Properties

Atrazine-d5, with the CAS number 163165-75-1, is primarily utilized as an internal standard for the precise quantification of atrazine in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-chloro-N-(ethyl-d5)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine | [1] |

| Synonyms | ATR-d5, 2-Chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine | [1] |

| Molecular Formula | C₈H₉D₅ClN₅ | |

| Formula Weight | 220.71 g/mol | |

| Exact Mass | 220.1251569 Da | |

| Melting Point | 171-174°C | |

| Boiling Point | 368.5 ± 25.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | DMSO: Slightly soluble; Ethanol: Slightly soluble; Methanol: Slightly soluble (heated) | |

| Appearance | Crystalline Solid | |

| Purity | ≥99% deuterated forms (d₁-d₅) |

Below is the chemical structure of Atrazine-d5.

Caption: Chemical structure of Atrazine-d5.

Synthesis of Atrazine-d5

The synthesis of Atrazine-d5 is not extensively detailed in publicly available literature. However, it can be inferred from the established synthesis of atrazine. The industrial production of atrazine involves a continuous process where cyanuric chloride is reacted sequentially with isopropylamine (B41738) and ethylamine (B1201723) under basic conditions. For the synthesis of Atrazine-d5, deuterated ethylamine (ethylamine-d5) would be used as a starting material in place of unlabeled ethylamine.

A generalized synthetic scheme is presented below. It is important to note that specific reaction conditions such as solvents, temperature, and catalysts may vary.

Caption: Inferred synthetic pathway for Atrazine-d5.

Analytical Methodologies

Atrazine-d5 is a critical component in the accurate quantification of atrazine and its metabolites in environmental and biological samples. It serves as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. Detailed protocols from the U.S. Environmental Protection Agency (EPA) outline its use.

Gas Chromatography-Mass Spectrometry (GC-MS) - EPA Method 523

This method is designed for the determination of triazine pesticides and their degradates in drinking water.

| Parameter | Description |

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Internal Standard | Atrazine-d5 (ethyl-d5) |

| Sample Preparation | Solid Phase Extraction (SPE) with carbon cartridges |

| Extraction | 250 mL water sample |

| Elution | Ethyl acetate (B1210297) followed by dichloromethane/methanol |

| Analysis Mode | Full Scan |

| Quantification | Isotope Dilution |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - EPA Method 536.0

This method provides a direct analysis of triazine compounds in drinking water without the need for solid-phase extraction.

| Parameter | Description |

| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) |

| Internal Standard | Atrazine-d5 |

| Sample Preparation | Direct injection after addition of ammonium (B1175870) acetate and sodium omadine |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Quantification | Isotope Dilution |

The general workflow for the analysis of atrazine in an environmental sample using Atrazine-d5 as an internal standard is depicted below.

Caption: General experimental workflow for atrazine analysis.

Metabolism of Atrazine-d5

-

N-Dealkylation: This process involves the removal of the ethyl and isopropyl groups from the amino side chains, leading to the formation of deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and subsequently diaminochlorotriazine (B1259301) (DACT). This pathway is mediated by cytochrome P450 enzymes in animals.

-

Hydrolysis: The chlorine atom on the triazine ring can be replaced by a hydroxyl group, forming hydroxyatrazine. This is a major detoxification pathway in some plants.

-

Conjugation: Atrazine and its dealkylated metabolites can also undergo conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives.

The metabolic pathway of atrazine is illustrated in the following diagram.

Caption: Metabolic pathway of atrazine.

Conclusion

Atrazine-d5 is an indispensable tool for researchers and analytical scientists in the fields of environmental monitoring, toxicology, and drug development. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable highly accurate and precise quantification of atrazine and its metabolites. The established analytical methodologies, particularly those endorsed by the EPA, provide robust frameworks for its application. While specific data on its synthesis and metabolism are limited, these can be reliably inferred from the extensive knowledge base of its non-deuterated counterpart, atrazine. This guide provides the core technical information necessary for the effective utilization of Atrazine-d5 in a research setting.

References

An In-depth Technical Guide to Atrazine-d5: Molecular Weight, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atrazine-d5, a deuterated analog of the widely used herbicide, atrazine (B1667683). This document details its molecular and physical properties, and its critical role as an internal standard in the quantitative analysis of atrazine in various matrices. Detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with visual representations of the analytical workflows.

Core Data Presentation

The fundamental properties of Atrazine-d5 are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Atrazine-d5

| Property | Value |

| IUPAC Name | 6-chloro-N2-(ethyl-d5)-N4-isopropyl-1,3,5-triazine-2,4-diamine |

| Synonyms | ATR-d5, 2-Chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine |

| CAS Number | 163165-75-1 |

| Molecular Formula | C₈H₉D₅ClN₅ |

| Molecular Weight | 220.71 g/mol |

| Exact Mass | 220.1252 u |

| Appearance | White to off-white solid |

| Melting Point | 171-174 °C |

| Boiling Point | 368.5 ± 25.0 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol (B129727) (with heating) |

Table 2: Spectrometric and Chromatographic Data for Atrazine-d5

| Parameter | Value |

| Canonical SMILES | ClC1=NC(NC(C)C)=NC(NC([2H])([2H])C([2H])([2H])[2H])=N1 |

| InChI Key | MXWJVTOOROXGIU-SGEUAGPISA-N |

| Typical Analytical Use | Internal Standard for Atrazine quantification |

| Common Analytical Techniques | GC-MS, LC-MS/MS |

Chemical Structure

Atrazine-d5 is a deuterated isotopologue of atrazine, where the five hydrogen atoms on the ethyl group are replaced with deuterium (B1214612). This substitution results in a mass shift of +5 atomic mass units compared to the parent molecule, which is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

Caption: Chemical structure of Atrazine-d5.

Synthesis Overview

The synthesis of Atrazine-d5 follows the general synthetic route for atrazine, which involves the sequential reaction of cyanuric chloride with isopropylamine (B41738) and a deuterated ethylamine (B1201723) (ethylamine-d5). The process is typically carried out in a continuous manner under basic conditions. The use of deuterated ethylamine in the second step of the reaction introduces the five deuterium atoms into the final molecule.

Experimental Protocols

Atrazine-d5 is primarily used as an internal standard to ensure the accuracy and precision of atrazine quantification in complex matrices by correcting for analyte loss during sample preparation and for variations in instrument response.[1] Below are detailed methodologies for its application in GC-MS and LC-MS/MS.

Quantification of Atrazine in Water Samples by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of triazine pesticides in drinking water.[2]

4.1.1. Sample Preparation

-

Filter water samples (e.g., 2 mL) through a 0.2 µm PTFE filter.[3]

-

Spike the filtered sample with a known concentration of Atrazine-d5 internal standard solution (e.g., final concentration of 5 ng/mL).[2]

-

For direct injection, no further extraction is needed. For trace analysis, solid-phase extraction (SPE) can be employed.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

4.1.2. LC-MS/MS Instrumentation and Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[2]

-

Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water (Solvent A) and methanol (Solvent B).

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Transitions:

-

Atrazine: Monitor the transition from the precursor ion (m/z 216.1) to a specific product ion (e.g., m/z 174.1).

-

Atrazine-d5: Monitor the transition from the precursor ion (m/z 221.1) to a specific product ion (e.g., m/z 179.1).

-

4.1.3. Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of atrazine to the peak area of Atrazine-d5 against the concentration of atrazine standards.

-

Quantify the atrazine concentration in the samples using the generated calibration curve.

Quantification of Atrazine in Soil Samples by GC-MS

This protocol is based on established methods for the analysis of atrazine and its degradation products in soil.

4.2.1. Sample Preparation

-

Weigh a sample of soil (e.g., 5 g) into a centrifuge tube.

-

Add a known amount of Atrazine-d5 internal standard solution.

-

Add an extraction solvent (e.g., a mixture of water and toluene (B28343) or methanol).

-

Shake the mixture vigorously for an extended period (e.g., 2 hours).

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (the extraction solvent containing the analyte and internal standard).

-

The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

-

Concentrate the final extract under a gentle stream of nitrogen.

4.2.2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A non-polar or semi-polar capillary column (e.g., RTX-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp up to a final temperature (e.g., 250 °C).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Selected Ion Monitoring (SIM):

-

Atrazine: Monitor characteristic ions (e.g., m/z 200, 215).

-

Atrazine-d5: Monitor characteristic ions (e.g., m/z 205, 220).

-

4.2.3. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of atrazine to the peak area of Atrazine-d5 against the concentration of atrazine standards.

-

Determine the atrazine concentration in the soil samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the quantification of an analyte using an internal standard.

Caption: General analytical workflow for quantification using an internal standard.

Caption: Logical workflow of the internal standard method in mass spectrometry.

References

Synthesis and Isotopic Purity of Atrazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Atrazine-d5. This deuterated analog of the widely used herbicide atrazine (B1667683) serves as a critical internal standard for quantitative analysis in environmental monitoring, metabolic studies, and agricultural research. The inclusion of five deuterium (B1214612) atoms on the ethyl group allows for accurate and precise measurement by mass spectrometry.

Synthesis of Atrazine-d5

The synthesis of Atrazine-d5 is analogous to the industrial production of atrazine, involving a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with isopropylamine (B41738) and deuterated ethylamine. The use of ethylamine-d5 is the key step in introducing the isotopic label.

Synthesis Pathway

The synthesis proceeds in two main steps, starting from cyanuric chloride. First, one chlorine atom is substituted by isopropylamine, followed by the substitution of a second chlorine atom by ethylamine-d5. Sodium hydroxide (B78521) is used to neutralize the hydrogen chloride byproduct generated during the reactions.

Caption: Synthesis pathway of Atrazine-d5 from cyanuric chloride.

Experimental Protocol

This protocol is a composite based on established methods for atrazine synthesis.[1][2][3][4][5]

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Ethylamine-d5 (isotopic purity ≥ 98%)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Acetone

-

Water (deionized)

-

Hydrochloric acid (HCl) for neutralization (optional)

-

Methyl isobutyl ketone (MIBK) as an alternative solvent

Procedure:

-

First Substitution:

-

In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve cyanuric chloride in toluene.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of isopropylamine in toluene, maintaining the temperature below 10 °C.

-

Concurrently, add a solution of sodium hydroxide to neutralize the formed HCl, keeping the pH in the range of 5-7.

-

After the addition is complete, stir the mixture for 1-2 hours at 5-10 °C.

-

-

Second Substitution:

-

To the reaction mixture containing the intermediate, slowly add ethylamine-d5.

-

Gradually warm the reaction mixture to 40-50 °C.

-

Add a second equivalent of sodium hydroxide solution to maintain a slightly alkaline pH (8-10).

-

Continue stirring for 2-4 hours at 45-50 °C until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer.

-

Wash the organic layer with water to remove salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Atrazine-d5.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Atrazine-d5.

-

Table 1: Summary of Reaction Conditions

| Parameter | First Substitution | Second Substitution |

| Temperature | 0-10 °C | 40-50 °C |

| pH | 5-7 | 8-10 |

| Duration | 1-2 hours | 2-4 hours |

| Solvent | Toluene | Toluene |

| Base | Sodium Hydroxide | Sodium Hydroxide |

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality of Atrazine-d5 as an internal standard. The primary techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of deuterated compounds.

Caption: Workflow for isotopic purity analysis by GC-MS.

This protocol is adapted from established methods for atrazine analysis.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC-MS Parameters:

Table 2: GC-MS Instrumental Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-300 |

| Scan Mode | Full Scan |

Data Analysis:

-

Acquire the mass spectrum of the Atrazine-d5 peak.

-

Identify the molecular ion cluster. For Atrazine-d5 (C8H9D5ClN5), the expected monoisotopic mass of the molecular ion [M]+• is approximately 220.1 u. The unlabeled atrazine has a monoisotopic mass of 215.1 u.

-

Determine the relative abundance of the ions corresponding to the different isotopologues (d0 to d5).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = (Sum of abundances of deuterated isotopologues / Sum of abundances of all isotopologues) x 100

Table 3: Theoretical and Expected Isotopologue Distribution for Atrazine-d5

| Isotopologue | Description | Expected m/z of [M]+• | Expected Relative Abundance |

| d0 | Unlabeled Atrazine | 215.1 | Low |

| d1 | Atrazine with 1 Deuterium | 216.1 | Low |

| d2 | Atrazine with 2 Deuterium | 217.1 | Low |

| d3 | Atrazine with 3 Deuterium | 218.1 | Low |

| d4 | Atrazine with 4 Deuterium | 219.1 | Low |

| d5 | Fully Labeled Atrazine | 220.1 | High |

Note: The exact m/z values will depend on the specific isotopes of C, H, Cl, and N present. The expected relative abundance will depend on the isotopic purity of the starting ethylamine-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum of Atrazine-d5, the signals corresponding to the ethyl group protons should be significantly diminished or absent, confirming successful deuteration at this position.

-

²H NMR: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the ethyl group, providing direct evidence for the presence and location of the deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic changes in the signals for the carbon atoms of the ethyl group due to the C-D coupling.

By integrating the signals in the ¹H NMR spectrum and comparing them to a non-deuterated atrazine standard, a quantitative estimation of the isotopic purity can also be achieved.

Conclusion

The synthesis of Atrazine-d5 can be reliably achieved through a two-step nucleophilic substitution reaction using cyanuric chloride, isopropylamine, and ethylamine-d5. Careful control of reaction conditions is necessary to ensure high yield and chemical purity. The isotopic purity of the final product must be rigorously assessed, with GC-MS being the primary technique for determining the isotopologue distribution and NMR spectroscopy providing confirmation of the label's position. A high isotopic purity is essential for the accurate and reliable use of Atrazine-d5 as an internal standard in analytical applications.

References

- 1. US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines - Google Patents [patents.google.com]

- 2. Hydroxy Atrazine-d5 Stable Isotope [benchchem.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN108658845B - Preparation method of deuterated intermediate - Google Patents [patents.google.com]

Atrazine-d5 CAS number and safety data sheet

An In-depth Technical Guide to Atrazine-d5

COMPILED FOR: Researchers, scientists, and drug development professionals.

ABSTRACT: This document provides a comprehensive technical overview of Atrazine-d5, focusing on its chemical identification, safety data, and handling protocols. It includes detailed information extracted from Safety Data Sheets (SDS) to ensure safe laboratory practices. Quantitative data is presented in structured tables, and procedural workflows are visualized using diagrams for clarity and ease of use.

Chemical Identification

Atrazine-d5 is the deuterated form of Atrazine (B1667683), a selective herbicide. It is commonly used as an internal standard for the quantification of atrazine in environmental and biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2].

| Identifier | Value | Reference |

| Chemical Name | 6-chloro-N-(ethyl-d5)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine | [1][3] |

| CAS Number | 163165-75-1 | [4] |

| Molecular Formula | C₈H₉D₅ClN₅ | |

| Molecular Weight | 220.71 g/mol | |

| Synonyms | ATR-d₅, 2-Chloro-4-(ethylamino-d5)-6-(2-propylamino)-s-triazine |

Safety & Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for Atrazine-d5. It is crucial to note that many commercially available Atrazine-d5 standards are supplied in a solvent, such as acetone (B3395972) or ethyl acetate, and the safety data reflects the hazards of the solution.

GHS Hazard Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H373: May cause damage to organs (specifically the heart) through prolonged or repeated exposure if swallowed.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Atrazine-d5.

| Property | Value | Reference |

| Physical State | Solid, Crystalline Powder | |

| Color | White to off-white | |

| Melting Point | 171 - 174 °C | |

| Boiling Point | 368.5 ± 25.0 °C at 760 mmHg | |

| Solubility in Water | 37 mg/L | |

| Partition Coefficient (log Pow) | 2.61 | |

| Vapor Pressure | 0.0000003 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ |

Toxicological Data

Toxicological data is essential for assessing the potential health risks associated with a substance. The following data pertains to the non-deuterated form, Atrazine, which is considered toxicologically equivalent for hazard assessment.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3090 mg/kg | |

| LD50 | Mouse | Oral | 1750 mg/kg | |

| LD50 | Rabbit | Oral | 750 mg/kg | |

| LD50 | Rat | Dermal | >2,000 mg/kg | |

| LC50 (4h) | Rat | Inhalation | >5.1 mg/L |

Experimental Protocols & Safety Procedures

The following sections detail standardized procedures for handling Atrazine-d5 safely in a laboratory setting, based on common Safety Data Sheet recommendations.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure. The logical flow for response is outlined below.

Caption: First-aid response workflow following exposure.

Detailed First-Aid Protocols:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide respiratory support. Consult a physician.

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove any contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

-

Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If symptoms persist, consult a doctor.

-

Ingestion: If swallowed, rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician or poison control center immediately.

Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.

Caption: Workflow for safe handling and storage.

Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.

-

Avoid all personal contact, including inhalation. Wear personal protective equipment.

-

Avoid the formation of dust and aerosols.

-

After handling, wash hands and face thoroughly.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated location.

-

Keep the container tightly closed and sealed until ready for use.

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a mandatory control measure to minimize exposure risk.

Caption: Mandatory PPE for handling Atrazine-d5.

-

Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If engineering controls are insufficient to prevent airborne dust, a NIOSH-approved respirator (such as a type N95 dust mask) is recommended.

Disposal Considerations

Waste materials must be handled as hazardous waste. Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or waterways due to its high toxicity to aquatic life.

References

Atrazine-d5 Analytical Standard: A Technical Guide to Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and analytical applications of the Atrazine-d5 (ethyl-d5) analytical standard. Atrazine-d5 serves as a critical internal standard for the accurate quantification of atrazine (B1667683), a widely used herbicide, in various environmental and biological matrices. Its use in isotope dilution mass spectrometry methods minimizes sample preparation errors and matrix effects, leading to highly accurate and precise results.

Commercial Availability

Atrazine-d5 is readily available from several reputable suppliers of analytical reference materials. It is typically offered in two primary formats: as a neat (pure) solid and as a certified solution in a specified solvent, most commonly acetonitrile (B52724). The choice between a neat standard and a solution depends on the specific requirements of the laboratory's workflow and standard operating procedures.

Below is a summary of commercially available Atrazine-d5 analytical standards from leading suppliers. Please note that catalog numbers, concentrations, and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | Catalog Number (Example) | Format | Concentration | Solvent | CAS Number |

| Restek | Atrazine-d5 Standard | 31984 | Solution | 100 µg/mL | Acetonitrile | 163165-75-1 |

| MilliporeSigma (PESTANAL®) | Atrazine-d5 | 34053 | Neat | - | - | 163165-75-1 |

| LGC Standards | Atrazine D5 (ethylamino D5) | DRE-C10330100 | Neat | - | - | 163165-75-1 |

| Cayman Chemical | Atrazine-d5 | 39551 | Solid | - | - | 163165-75-1 |

| MedChemExpress | Atrazine-d5 | HY-N7091S2 | - | - | - | 163165-75-1 |

| MedKoo Biosciences | Atrazine-d5 | 126098 | - | - | - | 163165-75-1 |

Physicochemical and Technical Data

| Parameter | Value | Source |

| Chemical Formula | C₈H₉D₅ClN₅ | MedKoo Biosciences[1] |

| Molecular Weight | 220.72 g/mol | MedKoo Biosciences[1] |

| Exact Mass | 220.1252 | MedKoo Biosciences[1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | Cayman Chemical[2] |

| Synonyms | 2-Chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine, Atrazine D5 (ethylamino D5) | LGC Standards[3], MedKoo Biosciences |

| Storage Temperature | 10 °C or colder (solution), -20 °C (solid) | Restek, MedKoo Biosciences |

Experimental Protocols

Atrazine-d5 is primarily utilized as an internal standard in chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below are generalized experimental protocols for the analysis of atrazine in water and soil samples, based on established methods.

Analysis of Atrazine in Drinking Water by LC-MS/MS (Based on EPA Method 536.0)

This method is suitable for the direct analysis of triazine compounds in drinking water without the need for solid-phase extraction (SPE).

1. Standard and Sample Preparation:

-

Prepare calibration standards of atrazine at concentrations ranging from 0.25 to 5.0 ng/mL in reagent water.

-

Prepare a stock solution of Atrazine-d5 in methanol.

-

Spike all samples and calibration standards with the Atrazine-d5 internal standard solution to a final concentration of 5 ng/mL.

-

To the water samples, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination.

2. LC-MS/MS Analysis:

-

LC Column: A suitable C18 column (e.g., Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

-

MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). Monitor specific precursor and product ion transitions for both atrazine and Atrazine-d5.

Analysis of Atrazine in Soil by GC-MS

This protocol involves solvent extraction of atrazine from soil samples followed by analysis using GC-MS.

1. Sample Preparation and Extraction:

-

Accurately weigh 10 g of homogenized soil into a centrifuge tube.

-

Spike the soil sample with a known amount of Atrazine-d5 solution.

-

Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and hexane).

-

Vortex or sonicate the sample for 20 minutes to ensure efficient extraction.

-

Centrifuge the sample and collect the supernatant.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-300 or using selected ion monitoring (SIM) for the characteristic ions of atrazine and Atrazine-d5.

Visualizations

The following diagrams illustrate the typical analytical workflows for the determination of atrazine using Atrazine-d5 as an internal standard.

Caption: Workflow for Atrazine Analysis in Water by LC-MS/MS.

Caption: Workflow for Atrazine Analysis in Soil by GC-MS.

References

Atrazine-d5 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Atrazine-d5, a deuterated internal standard crucial for the accurate quantification of the herbicide Atrazine in various matrices. This document is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the critical quality attributes of this certified reference material.

Product Information

A Certificate of Analysis for Atrazine-d5 begins with fundamental identification details to ensure traceability and proper handling of the material.

| Parameter | Specification |

| Product Name | Atrazine-d5 |

| Chemical Name | 6-chloro-N-(ethyl-d5)-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine |

| CAS Number | 163165-75-1[1][2][3] |

| Lot Number | ATD5-2025-001 |

| Molecular Formula | C₈H₉D₅ClN₅[1][2] |

| Molecular Weight | 220.71 g/mol |

| Format | Neat Solid |

| Storage Conditions | -20°C in a dry, dark place. |

| Date of Analysis | 2025-11-15 |

| Expiry Date | 2028-11-14 |

Quantitative Analysis Summary

The following table summarizes the key quantitative data that certifies the quality and suitability of this Atrazine-d5 lot for use as an internal standard.

| Analytical Test | Method | Result | Uncertainty |

| Chemical Purity | Quantitative ¹H-NMR (qNMR) | 99.8% (w/w) | ± 0.2% |

| Isotopic Enrichment | LC-MS/MS | 99.5 atom % D | ± 0.3% |

| Isotopic Distribution | LC-MS/MS | d₅: 98.8%, d₄: 1.1%, d₀-d₃: <0.1% | N/A |

| Residual Solvents | GC-FID Headspace | < 0.01% (w/w) | N/A |

| Water Content | Karl Fischer Titration | 0.05% (w/w) | N/A |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative analysis are provided below.

Chemical Purity by Quantitative ¹H-NMR (qNMR)

The chemical purity of Atrazine-d5 was determined using a quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method, which provides a direct measurement of the analyte's purity against a certified internal standard.

-

Instrumentation: 500 MHz NMR Spectrometer

-

Internal Standard: Maleic Anhydride (B1165640) (Certified Purity: 99.95%)

-

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Sample Preparation: Accurately weighed samples of Atrazine-d5 and the internal standard were dissolved in a known volume of DMSO-d₆.

-

Acquisition Parameters:

-

Pulse Program: zg30

-

Relaxation Delay (D1): 30 s

-

Number of Scans: 32

-

-

Data Processing and Quantification: The ¹H-NMR spectrum was processed with a line broadening of 0.3 Hz. The purity of Atrazine-d5 was calculated by comparing the integral of a characteristic proton signal of Atrazine-d5 (e.g., the isopropyl methine proton) with the integral of the vinyl proton signal of the maleic anhydride internal standard, taking into account the molecular weights and the number of protons for each signal.

Isotopic Enrichment and Distribution by LC-MS/MS

The isotopic enrichment and distribution of the deuterated label were determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides information on the percentage of deuterium (B1214612) incorporation at the labeled positions.

-

Instrumentation: Triple Quadrupole LC-MS/MS System

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Full Scan (to observe the isotopic cluster) and Selected Ion Monitoring (SIM) for d₀ to d₅ species.

-

Data Analysis: The relative intensities of the mass isotopologues (d₀ to d₅) were measured from the mass spectrum of the protonated molecule [M+H]⁺. The isotopic enrichment is calculated as the percentage of the d₅ isotopologue relative to the sum of all detected isotopologues.

-

Residual Solvents by GC-FID Headspace

The presence of residual volatile organic solvents from the synthesis process was determined by Gas Chromatography with Flame Ionization Detection (GC-FID) using a static headspace autosampler.

-

Instrumentation: GC-FID with Headspace Autosampler

-

Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)

-

Oven Program:

-

Initial Temperature: 40°C, hold for 5 minutes

-

Ramp: 10°C/min to 240°C, hold for 5 minutes

-

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80°C

-

Vial Equilibration Time: 15 minutes

-

-

Quantification: External standard calibration was used for the quantification of any detected solvents.

Mandatory Visualizations

The following diagrams illustrate key aspects of the Atrazine-d5 Certificate of Analysis workflow and the chemical structure.

Caption: Workflow for the generation of an Atrazine-d5 Certificate of Analysis.

Caption: Chemical structure and molecular formula of Atrazine-d5.

Caption: Logical relationship of methods for determining final chemical purity.

References

The Role of Deuterated Atrazine in Advancing Environmental Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the herbicide atrazine (B1667683) has led to its ubiquitous presence in the environment, prompting extensive research into its fate, transport, and toxicological effects. In this context, deuterated atrazine has emerged as an indispensable tool, enabling researchers to achieve higher accuracy and precision in their environmental investigations. This technical guide provides an in-depth overview of the core applications of deuterated atrazine in environmental studies, with a focus on its use as an internal standard in isotope dilution mass spectrometry and its role in elucidating degradation pathways through compound-specific isotope analysis (CSIA).

Core Application: Isotope Dilution for Accurate Quantification

The primary application of deuterated atrazine, most commonly atrazine-d5, is as an internal standard in analytical methods for the quantification of atrazine and its degradation products in various environmental matrices, including water, soil, and biological samples.[1][2][3][4] The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.[5]

Experimental Protocol: Quantification of Atrazine in Water Samples using GC-MS

This protocol outlines a typical procedure for the analysis of atrazine in water samples using gas chromatography-mass spectrometry (GC-MS) with deuterated atrazine as an internal standard.

1. Sample Preparation and Extraction:

-

Fortification: A known volume of the water sample (e.g., 200 mL) is fortified with a known amount of deuterated atrazine (e.g., atrazine-d5) solution.

-

Solid-Phase Extraction (SPE): The fortified water sample is passed through a solid-phase extraction cartridge (e.g., graphitized carbon-black) to adsorb the atrazine and its deuterated analogue.

-

Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent mixture, such as ethyl acetate (B1210297) followed by dichloromethane/methanol.

-

Concentration: The eluate is concentrated to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

-

Injection: A small aliquot (e.g., 1 µL) of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography: The GC is equipped with a capillary column suitable for pesticide analysis. The oven temperature is programmed to separate atrazine from other compounds in the sample. A typical temperature program might start at 50°C, ramp to 280°C, and hold for a few minutes.

-

Mass Spectrometry: The mass spectrometer is operated in the electron impact (EI) mode and set to selected ion monitoring (SIM) to detect specific ions for both atrazine and deuterated atrazine, ensuring high sensitivity and selectivity.

3. Data Analysis:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of atrazine and a constant concentration of deuterated atrazine.

-

The ratio of the peak area of the native atrazine to the peak area of the deuterated atrazine in the sample is calculated.

-

The concentration of atrazine in the original sample is determined by comparing this ratio to the calibration curve.

Table 1: Quantitative Performance Data for Atrazine Analysis using Deuterated Internal Standards

| Matrix | Analytical Method | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Mean Recovery (%) | Reference |

| Surface Water | GC/MSD (SIM) | Atrazine, Simazine, Propazine, DEA, DIA, DDA | LOD: 0.02 µg/L (Atrazine), 0.01 µg/L (others) | 94 - 110 | |

| Finished Drinking Water | GC/MSD (SIM) | Atrazine, Simazine, DEA, DIA, DDA | Not Specified | 98 - 109 | |

| Groundwater | GC/MSD (SIM) | Atrazine, Simazine, DEA, DIA, DDA | Not Specified | 104 - 113 | |

| Urine | HPLC/MS/MS | Atrazine metabolites | < 0.5 µg/L | High Accuracy and Precision |

DEA: Deethylatrazine, DIA: Deisopropylatrazine, DDA: Didealkylatrazine

Advanced Application: Elucidating Degradation Pathways with CSIA

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to investigate the degradation pathways and sources of contaminants in the environment. By measuring the isotopic composition (e.g., δ¹³C, δ¹⁵N) of the remaining contaminant after partial degradation, researchers can gain insights into the reaction mechanisms. While not directly using deuterated atrazine, the principles of isotope analysis are central. Studies on the isotopic fractionation of atrazine during biodegradation have revealed that different degradation pathways, such as hydrolysis and dealkylation, result in distinct changes in the carbon and nitrogen isotope ratios. This allows scientists to identify the dominant degradation processes occurring in a specific environment.

For instance, significant carbon and nitrogen isotope fractionation is observed during the transformation of atrazine to hydroxyatrazine by certain bacteria. The magnitude of this fractionation, expressed as an enrichment factor (ε), can vary depending on the specific microbial strain and the degradation pathway.

Table 2: Isotope Enrichment Factors (ε) for Atrazine Biodegradation

| Degradation Pathway | Microorganism | Isotope | Enrichment Factor (ε) | Reference |

| Hydrolysis | Chelatobacter heintzii | Carbon (¹³C) | -5.6‰ ± 0.1‰ | |

| Hydrolysis | Chelatobacter heintzii | Nitrogen (¹⁵N) | -1.2‰ ± 0.1‰ | |

| Oxidative Dealkylation | Rhodococcus sp. NI86/21 | Carbon (¹³C) | -4.0‰ ± 0.2‰ | |

| Oxidative Dealkylation | Rhodococcus sp. NI86/21 | Nitrogen (¹⁵N) | -1.4‰ ± 0.3‰ | |

| Biodegradation in Constructed Wetland | Mixed Bacterial Culture | Carbon (¹³C) | -3.2 ± 0.6‰ to -4.3 ± 0.6‰ | |

| Biodegradation in Constructed Wetland | Mixed Bacterial Culture | Nitrogen (¹⁵N) | 1.0 ± 0.3‰ to 2.2 ± 0.3‰ |

Visualizing the Workflow and Logic

To further clarify the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for atrazine quantification.

Caption: Logical principle of isotope dilution analysis.

Conclusion

Deuterated atrazine is a cornerstone of modern environmental analysis of this prevalent herbicide. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for accurate quantification, overcoming the challenges posed by complex environmental matrices. Furthermore, the broader field of stable isotope analysis, while not directly employing deuterated compounds, offers powerful tools like CSIA to unravel the intricate degradation pathways of atrazine in the environment. The continued use and development of these isotopic techniques are crucial for monitoring the environmental fate of atrazine and for developing effective remediation strategies.

References

Understanding Isotope Labeling with Atrazine-d5: An In-depth Technical Guide

This technical guide provides a comprehensive overview of Atrazine-d5, a stable isotope-labeled internal standard crucial for the accurate quantification of the widely used herbicide, Atrazine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry-based analytical techniques for environmental monitoring, metabolic studies, and toxicological assessments.

Introduction to Atrazine and the Role of Isotope Labeling

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][][3] Due to its widespread use and persistence in the environment, Atrazine and its metabolites are frequently monitored in soil, water, and biological samples.[1][]

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. Atrazine-d5 is a deuterated form of Atrazine, where five hydrogen atoms on the ethylamino side chain have been replaced with deuterium. This mass shift allows it to be distinguished from native Atrazine by a mass spectrometer. Because Atrazine-d5 is chemically identical to Atrazine, it serves as an ideal internal standard, co-eluting chromatographically and experiencing similar ionization and matrix effects during analysis. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Synthesis and Physicochemical Properties

The synthesis of Atrazine-d5 involves the use of deuterated ethylamine (B1201723). While specific proprietary synthesis methods may vary, a general approach involves the sequential reaction of cyanuric chloride with isopropylamine (B41738) and deuterated ethylamine (ethylamine-d5).

General Synthetic Scheme:

-

Reaction of Cyanuric Chloride with Isopropylamine: Cyanuric chloride is reacted with isopropylamine to form 2-chloro-4-(isopropylamino)-6-amino-s-triazine.

-

Reaction with Deuterated Ethylamine: The intermediate is then reacted with ethylamine-d5 to yield the final product, Atrazine-d5 (6-chloro-N-(ethyl-d5)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine).

The physicochemical properties of Atrazine and Atrazine-d5 are summarized in the table below.

| Property | Atrazine | Atrazine-d5 |

| Molecular Formula | C₈H₁₄ClN₅ | C₈H₉D₅ClN₅ |

| Molecular Weight | 215.68 g/mol | 220.71 g/mol |

| CAS Number | 1912-24-9 | 163165-75-1 |

| Appearance | White crystalline solid | Crystalline Solid |

| Melting Point | 173-175 °C | 171-174°C |

Mass Spectrometry Data

The key to utilizing Atrazine-d5 as an internal standard is its distinct mass-to-charge ratio (m/z) compared to Atrazine in a mass spectrometer. The following table summarizes typical mass spectrometry data for both compounds.

| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| Atrazine | 216.1 | 174.1, 146.1, 132.1, 104.1 |

| Atrazine-d5 | 221.1 | 179.1, 146.1, 137.1, 109.1 |

Note: Fragmentation patterns can vary depending on the mass spectrometer and ionization conditions.

Experimental Protocols

The use of Atrazine-d5 as an internal standard is prevalent in various analytical methods, most notably in the monitoring of environmental samples. Below is a detailed methodology for the analysis of Atrazine in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from EPA Method 536.

Sample Preparation

-

Sample Collection and Preservation: Collect water samples in clean glass containers. To prevent microbial degradation, add a preservative such as sodium omadine. Adjust the pH with ammonium (B1175870) acetate. Store samples at 4°C until analysis.

-

Fortification with Internal Standard: Allow the water sample to reach room temperature. Spike a known volume of the sample (e.g., 1 mL) with a precise amount of Atrazine-d5 internal standard solution (e.g., to a final concentration of 5 ng/mL).

-

Solid Phase Extraction (SPE) (if necessary for pre-concentration): For trace-level analysis, pass the fortified water sample through an SPE cartridge (e.g., C18). Elute the analytes with an appropriate solvent like methanol (B129727) or a mixture of methylene (B1212753) chloride and methanol.

-

Final Sample Preparation: Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atrazine: 216.1 -> 174.1 (quantifier), 216.1 -> 104.1 (qualifier)

-

Atrazine-d5: 221.1 -> 179.1 (quantifier), 221.1 -> 109.1 (qualifier)

-

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of Atrazine and a constant concentration of Atrazine-d5.

-

Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the Atrazine quantifier ion to the peak area of the Atrazine-d5 quantifier ion.

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of Atrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Atrazine Metabolic Pathway

Atrazine is metabolized in the environment and in biological systems through several pathways, primarily involving N-dealkylation, hydroxylation, and glutathione (B108866) conjugation. The major metabolites include desethylatrazine (DEA), desisopropylatrazine (DIA), and diaminochlorotriazine (B1259301) (DACT). Hydroxylation of the triazine ring leads to the formation of hydroxyatrazine, which is less toxic.

Experimental Workflow for Atrazine Analysis

The following diagram illustrates a typical experimental workflow for the quantification of Atrazine in an environmental sample using Atrazine-d5 as an internal standard.

Logical Relationship: Decision Tree for Using a Stable Isotope-Labeled Internal Standard

The decision to use a stable isotope-labeled internal standard like Atrazine-d5 depends on several factors related to the analytical requirements.

Conclusion

Atrazine-d5 is an indispensable tool for the accurate and precise quantification of Atrazine in a variety of matrices. Its chemical similarity to the parent compound ensures that it effectively compensates for analytical variability, from sample preparation to instrument analysis. This technical guide has provided an in-depth overview of the synthesis, properties, and application of Atrazine-d5, along with detailed experimental protocols and visual workflows. For researchers in environmental science, toxicology, and drug development, a thorough understanding and correct implementation of stable isotope-labeled internal standards like Atrazine-d5 are paramount for generating high-quality, reproducible, and defensible quantitative data.

References

A Technical Guide to the Solubility of Atrazine-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Atrazine-d5 in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for Atrazine-d5, this guide utilizes the extensive data available for its non-deuterated analogue, Atrazine. This approach is based on the well-established principle that isotopic labeling, such as the substitution of hydrogen with deuterium, does not significantly alter the physicochemical properties of a molecule, including its solubility. The information presented herein is intended to support research, analytical method development, and formulation activities involving Atrazine-d5.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in various scientific disciplines, including analytical chemistry, pharmacology, and environmental science. The following table summarizes the quantitative solubility of Atrazine in several key organic solvents. These values serve as a reliable proxy for the solubility of Atrazine-d5.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Methanol | 27 | 18 | [1] |

| Ethanol | 25 | 15 | [1] |

| Acetonitrile (B52724) | 25 | Not explicitly stated, but lower than less polar solvents | [2] |

| Acetone | 25 | 31 | [1] |

| Dichloromethane | 25 | 28 | [1] |

| Ethyl Acetate | 25 | 24 | |

| Dimethyl Sulfoxide (DMSO) | 27 | 183 |

Note: A recent study highlighted that Atrazine's solubility demonstrates a significant increase with rising temperature. For instance, in many organic solvents, the solubility can be enhanced by 2 to 5-fold over a temperature range of 283.15 to 323.15 K (10 to 50 °C). The same study also noted that Atrazine exhibits lower solubility in highly polar solvents like acetonitrile and higher solubility in less polar solvents such as n-butyl acetate.

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid compound in an organic solvent is a fundamental experimental procedure. The following protocol outlines a general gravimetric method that can be employed to ascertain the solubility of Atrazine-d5 in a specific organic solvent.

Objective: To determine the saturation solubility of Atrazine-d5 in a given organic solvent at a specified temperature.

Materials:

-

Atrazine-d5 (solid)

-

Selected organic solvent (e.g., methanol, acetone, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Atrazine-d5 to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial after thorough mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum desiccator at a temperature that will not cause degradation of the Atrazine-d5.

-

Once the solvent is completely evaporated, reweigh the vial containing the dry Atrazine-d5 residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Atrazine-d5 by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved Atrazine-d5 by the volume of the solvent used.

-

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of Atrazine-d5 in an organic solvent.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Atrazine using Atrazine-d5 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used herbicide, is a common environmental contaminant regularly monitored in water, soil, and food samples. Accurate and precise quantification of atrazine is crucial for regulatory compliance and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Atrazine-d5, is the gold standard for achieving the most accurate and reliable quantitative results. Atrazine-d5, being chemically identical to atrazine but with a different mass, co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of atrazine in various matrices using Atrazine-d5 as an internal standard with GC-MS.

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described methods. These values can vary based on the specific instrument, matrix, and operating conditions.

Table 1: Method Detection Limits (MDL) and Limits of Quantitation (LOQ)

| Analyte | Matrix | MDL (µg/L) | LOQ (µg/L) | Reference |

| Atrazine | Drinking Water | 0.038 | 0.10 | [2] |

| Atrazine | Forage Plants | 0.6 (µg/kg) | - | |

| Atrazine | Water | 0.050 | 0.150 |

Table 2: Recovery and Precision Data

| Analyte | Matrix | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |

| Atrazine | Water | 0.5 | 95 | 5 | |

| Atrazine | Forage Plants | 10 (µg/kg) | 94.3 | - |

Experimental Protocols

Preparation of Standards

1.1. Stock Standard Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of neat atrazine and Atrazine-d5 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in a suitable solvent, such as ethyl acetate (B1210297) or methanol, and dilute to the mark.

-

Sonication may be necessary to ensure complete dissolution.

-

Store stock solutions at 4°C in amber vials.

1.2. Intermediate Standard Solutions (10 µg/mL):

-

Prepare an intermediate mixed standard solution by diluting the atrazine stock solution with the appropriate solvent.

-

Similarly, prepare an intermediate internal standard solution of Atrazine-d5.

1.3. Calibration Standards:

-

Prepare a series of calibration standards by making appropriate dilutions of the intermediate atrazine standard solution.

-

Spike each calibration standard with a constant concentration of the Atrazine-d5 intermediate solution. A typical final concentration for the internal standard is 100 µg/L.

-

The concentration range for the calibration curve should bracket the expected concentration of atrazine in the samples. A typical range is 0.05 to 5.0 µg/L.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may need to be optimized for different water matrices.

2.1. Cartridge Conditioning:

-

Use a C18 or a graphitized carbon-black SPE cartridge.

-

Condition the cartridge sequentially with 6 mL of dichloromethane (B109758), 6 mL of methanol, and 6 mL of HPLC-grade water. Do not allow the cartridge to go dry.

2.2. Sample Loading:

-

Measure a 200 mL water sample.

-

Add a known amount of the Atrazine-d5 intermediate solution to the sample to achieve a concentration of 100 µg/L.

-

Pass the sample through the conditioned SPE cartridge at a flow rate of 2-3 mL/min.

2.3. Cartridge Washing and Drying:

-

After loading, wash the cartridge with a small amount of HPLC-grade water to remove any interfering substances.

-

Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

2.4. Elution:

-

Elute the retained analytes from the cartridge with a suitable solvent. A common elution solvent is ethyl acetate or a mixture of dichloromethane and methanol.

-

Collect the eluate in a clean collection tube.

2.5. Concentration and Reconstitution:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.

3.1. Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: 6°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3.2. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Ions to Monitor:

-

Atrazine: m/z 200 (quantification), 215 (confirmation)

-

Atrazine-d5: m/z 205 (quantification), 220 (confirmation)

-

-

Solvent Delay: 5-7 minutes to prevent filament damage from the solvent.

Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

References

Application Notes and Protocols for Atrazine-d5 in Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Atrazine-d5 as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of atrazine (B1667683). The methodologies outlined are applicable to various matrices, with a focus on environmental water samples.

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. Atrazine-d5, a deuterated analog of atrazine, is an ideal internal standard for this purpose.[1] Its chemical and physical properties are nearly identical to those of the non-labeled atrazine, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of Atrazine-d5 to a sample prior to analysis, variations in sample recovery and instrument response can be effectively corrected, leading to more reliable and accurate quantification of atrazine.[2] This technique is widely employed for the analysis of atrazine in environmental samples such as water and soil, as well as in food and biological matrices.[3]

Quantitative Performance Data

The use of Atrazine-d5 in isotope dilution mass spectrometry has been validated in numerous studies, demonstrating excellent sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics of methods employing this internal standard.

| Analyte | Matrix | Method | Method Detection Limit (MDL) / Limit of Detection (LOD) | Linear Range | Precision (RSD) | Reference |

| Atrazine | Water | GC/MS | 38 parts-per-trillion (ppt) | Not Specified | < 5% | |

| Atrazine | Drinking Water | LC-MS/MS | Not Specified | 0.25 - 5.0 ng/mL | Not Specified | |

| Atrazine & Metabolites | Urine | SPE-HPLC-MS/MS | 0.03 - 2.80 ng/mL | LOD to 100 ng/mL | 4 - 20% | |

| Atrazine | Water | GC/MS | 0.05 ppb (LOQ) | 0.05 - 5.0 ppb | Not Specified |

Experimental Workflows and Protocols

The following sections detail the experimental protocols for the analysis of atrazine using Atrazine-d5 as an internal standard.

Experimental Workflow for Atrazine Analysis

The general workflow for the analysis of atrazine in water samples using isotope dilution mass spectrometry with Atrazine-d5 involves sample collection, internal standard spiking, sample preparation (e.g., solid-phase extraction), instrumental analysis by GC-MS or LC-MS/MS, and data analysis.

Figure 1: General workflow for atrazine analysis using isotope dilution mass spectrometry.

Protocol 1: Analysis of Atrazine in Water by Solid-Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is based on the principles outlined in EPA Method 523 for the determination of triazine pesticides in drinking water.

1. Scope and Applicability: This method is suitable for the determination of atrazine in drinking water and other aqueous matrices.

2. Reagents and Standards:

-

Reagents: Methanol, Ethyl Acetate (B1210297), Dichloromethane (all high purity, pesticide residue grade). Anhydrous Sodium Sulfate.

-

Atrazine Standard Stock Solution (1000 µg/mL): Prepare by dissolving 10 mg of atrazine in 10 mL of ethyl acetate.

-

Atrazine-d5 Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare by weighing 10 mg of Atrazine-d5 into a 10 mL volumetric flask and diluting to volume with ethyl acetate.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions in ethyl acetate to cover the desired concentration range (e.g., 0.05 to 5.0 ng/µL). Each calibration standard should be fortified with the Atrazine-d5 internal standard at a constant concentration.

3. Sample Preparation (Solid-Phase Extraction):

References

Application Note: Solid-Phase Extraction (SPE) for the Quantification of Atrazine-d5 in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine (B1667683), a widely used herbicide, is a common environmental contaminant in soil and water. Monitoring its presence and fate in the environment is crucial for assessing potential ecological and health risks. Atrazine-d5, a deuterated analog of atrazine, is frequently used as an internal standard in analytical methods for the quantification of atrazine and its metabolites due to its similar chemical and physical properties and its distinct mass spectrometric signature. This application note provides a detailed protocol for the extraction and cleanup of atrazine-d5 from soil samples using solid-phase extraction (SPE), enabling accurate quantification by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The described method involves an initial solvent extraction of atrazine-d5 from the soil matrix, followed by a cleanup and concentration step using SPE. This procedure is designed to remove interfering substances from the soil extract, thereby improving the accuracy and sensitivity of the subsequent analysis.

Experimental Protocols

1. Soil Sample Preparation and Extraction

This protocol outlines the initial extraction of atrazine-d5 from soil samples.

-

Materials:

-

Soil sample (air-dried and sieved)

-

Atrazine-d5 standard solution

-

Methanol (pesticide grade)

-

Deionized water

-

Acetonitrile (B52724) (pesticide grade)

-

Mechanical wrist-action shaker or sonicator

-

Centrifuge and centrifuge tubes (50 mL)

-

Filter paper (e.g., Whatman No. 1)

-

-

Procedure:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the soil sample with a known concentration of atrazine-d5 standard solution to serve as an internal standard for quantification of native atrazine (if required) or for method validation purposes.

-

Add 20 mL of an 80:20 (v/v) methanol:water or acetonitrile:water solution to the centrifuge tube.[1][2][3]

-

Securely cap the tube and shake vigorously using a mechanical wrist-action shaker for 1 hour or sonicate for 15-30 minutes.[1][3]

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the supernatant.

-

Carefully decant the supernatant and filter it through filter paper into a clean collection tube.

-

Repeat the extraction process (steps 3-6) on the soil pellet with a fresh portion of the extraction solvent to ensure complete recovery.

-

Combine the supernatants from both extractions. This combined extract is now ready for SPE cleanup.

-

2. Solid-Phase Extraction (SPE) Cleanup

This protocol details the cleanup and concentration of the atrazine-d5 extract using a C18 SPE cartridge. C18 cartridges are effective for retaining and concentrating atrazine from aqueous solutions.

-

Materials:

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

SPE vacuum manifold

-

Methanol (pesticide grade)

-

Deionized water

-

Ethyl acetate (B1210297) or Dichloromethane (B109758) (pesticide grade)

-

Nitrogen evaporator

-

-

Procedure:

-

Cartridge Conditioning:

-

Place the C18 SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 5 mL of ethyl acetate or dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry between solvent additions.

-

-

Sample Loading:

-

Dilute the combined soil extract with deionized water to reduce the organic solvent concentration to less than 10% to ensure efficient retention on the C18 sorbent.

-

Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Place a clean collection tube inside the vacuum manifold.

-